6-tert-butyl-1-azaspiro[3.3]heptan-2-one
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Overview
Description
6-tert-butyl-1-azaspiro[3It is a white crystalline powder with a melting point of 94-95 °C
Preparation Methods
The synthesis of 6-tert-butyl-1-azaspiro[3.3]heptan-2-one involves several steps. One common method includes the ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N-bis-nucleophiles . Another method involves the reduction of a nitrile intermediate with lithium aluminum hydride, which then undergoes spontaneous displacement of the tosyl group to form the azaspiro heptane derivative . Industrial production methods typically focus on scalable and efficient synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
6-tert-butyl-1-azaspiro[3.3]heptan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized using Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation to prepare γ-butyrolactone derivatives.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where common reagents include tosyl chloride and other electrophiles.
Scientific Research Applications
6-tert-butyl-1-azaspiro[3.3]heptan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various spirocyclic compounds, which are valuable in drug discovery and development.
Biology: The compound’s unique structure makes it a useful tool in studying enzyme-catalyzed reactions and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic properties, particularly in the design of peptidomimetic drugs.
Industry: The compound is used in the preparation of γ-butyrolactone derivatives, which have applications in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-tert-butyl-1-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets and pathways. For instance, in enzyme-catalyzed reactions, the compound acts as a substrate for Baeyer-Villiger monooxygenase, leading to the formation of γ-butyrolactone derivatives . The spirocyclic structure of the compound allows it to fit into enzyme active sites, facilitating these reactions.
Comparison with Similar Compounds
6-tert-butyl-1-azaspiro[3.3]heptan-2-one can be compared with other similar compounds, such as:
tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound is used for similar applications in medicinal chemistry and has a comparable spirocyclic structure.
2-azaspiro[3.3]heptane-6-carboxylic acid: Another spirocyclic compound used in the design of peptidomimetic drugs.
tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate: This compound is used in the preparation of various derivatives for industrial applications.
The uniqueness of this compound lies in its specific structural features and its versatility in undergoing various chemical reactions, making it a valuable compound in multiple fields of research and industry.
Properties
IUPAC Name |
6-tert-butyl-1-azaspiro[3.3]heptan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-9(2,3)7-4-10(5-7)6-8(12)11-10/h7H,4-6H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTGMHVTAQLXCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC2(C1)CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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